5-Chloro-3-ethyl-7-azaindole is a heterocyclic compound belonging to the azaindole family, characterized by a chlorine atom and an ethyl group at specific positions on its indole-like structure. Its molecular formula is , indicating it contains nine carbon atoms, ten hydrogen atoms, one chlorine atom, and two nitrogen atoms. This compound exhibits significant biological activities, particularly as a kinase inhibitor, making it a subject of interest in drug discovery for targeting various kinases involved in cancer and other diseases .
Several synthetic routes have been developed for producing 5-chloro-3-ethyl-7-azaindole. Notably:
The synthesis typically requires careful control of reaction conditions to optimize yield and purity. For instance, the use of environmentally friendly solvents and catalysts is emphasized to reduce waste and enhance sustainability in production processes.
5-Chloro-3-ethyl-7-azaindole features a bicyclic structure where one ring contains a nitrogen atom. The presence of both chlorine and ethyl substituents at specific positions influences its electronic properties and biological activity.
The compound's molecular weight is approximately 184.64 g/mol. Its structural formula can be represented as follows:
5-Chloro-3-ethyl-7-azaindole can undergo various chemical reactions typical for azaindoles, including:
The reactivity of 5-chloro-3-ethyl-7-azaindole is influenced by its electronic configuration, which can be modulated by changing substituents on the aromatic rings.
The mechanism of action for 5-chloro-3-ethyl-7-azaindole primarily involves its role as a kinase inhibitor. It interacts with specific kinases, blocking their activity which is crucial for cell proliferation and survival in cancerous cells.
Molecular docking studies have shown that structural modifications can enhance selectivity and potency against particular kinase targets . The binding modes elucidated through these studies provide insights into optimizing derivatives for improved therapeutic efficacy.
The physical properties of 5-chloro-3-ethyl-7-azaindole include:
Chemical properties include:
Relevant data indicates that variations in substituents significantly affect solubility and stability, which are critical for pharmaceutical applications.
5-Chloro-3-ethyl-7-azaindole has promising applications in scientific research:
The emergence of 7-azaindole (1H-pyrrolo[2,3-b]pyridine) as a privileged scaffold in medicinal chemistry represents a strategic evolution from indole-based drug design. As a bioisostere of purines and indoles, 7-azaindole’s distinct electronic profile—featuring a pyridine-like nitrogen at position 7—enhances hydrogen-bonding capabilities critical for target engagement. Early applications exploited this moiety in neurotransmitter analogs, but its utility expanded dramatically with the kinase inhibitor revolution (2000s–present) [6]. The 7-azaindole core proved ideal for ATP-binding site interactions in kinases due to its capacity for donor-acceptor pairing, as evidenced by its incorporation into clinical candidates like the Aurora B inhibitor GSK1070916 [6]. Statistical analyses reveal its dominance among azaindole isomers: >100,000 reported structures and 2,863 patents by 2014, dwarfing 5-azaindole (961 patents) and 6-azaindole (1,756 patents) [6]. This trajectory underscores a shift toward nitrogen-rich heterocycles optimizing ligand efficiency and solubility in targeted therapies.
Table 1: Azaindole Isomer Prevalence in Drug Discovery (2003–2013)
Isomer | Chemical Structures | Patents | Commercial Availability |
---|---|---|---|
4-Azaindole | 16,505 | 1,187 | 2,517 |
5-Azaindole | 13,632 | 961 | 2,006 |
6-Azaindole | 34,762 | 1,756 | 2,749 |
7-Azaindole | 100,384 | 2,863 | 4,273 |
Data aggregated from chemical databases [6]
Halogenation—particularly at the C5 position—exerts profound influences on the reactivity and bioactivity of 7-azaindoles. Chlorine’s dual role as an ortho-directing group for metalation and a modulator of electronic properties enables precise functionalization and target engagement. In anti-trypanosomal agents, 5-chloro-7-azaindoles demonstrated superior potency over non-halogenated analogs, attributed to enhanced hydrophobic contacts with Trypanosoma brucei kinase targets [5]. MetaSite metabolism predictions for 3,5-disubstituted-7-azaindoles revealed that 5-chloro substitution reduced oxidative degradation at C5–C6 bonds, improving metabolic stability [5]. Similarly, 5-bromo derivatives facilitated iterative cross-coupling (e.g., sequential Suzuki reactions at C3 and C5), underscoring halogen’s versatility in synthesis [6]. The electron-withdrawing effect of C5 chlorine also acidifies the N1–H proton, strengthening hydrogen bonds in kinase active sites—a critical feature in compounds like NEU-1207 (pEC~50~ >7.0 against T. brucei) [5].
Table 2: Impact of Halogen Position on 7-Azaindole Bioactivity
Halogen Position | Example Compound | Biological Activity | Key Effect |
---|---|---|---|
C5-Chloro | NEU-1207 | pEC~50~ 7.2 vs. T. brucei | Enhanced target binding & metabolic stability |
C3-Bromo | 3-Bromo-5-chloro-7-azaindole | Kinase inhibition | Orthogonal cross-coupling site |
C4-Chloro | 4-Chloro-7-azaindole | Reduced potency | Electronic perturbation of H-bonding |
Data derived from anti-parasitic and kinase inhibitor studies [5] [6]
Early routes to 3-alkyl-7-azaindoles trace to Yakhontov’s 1960s work exploiting Bischler-Napiralski cyclizations for β-carboline analogs [2] [4]. These methods faced limitations in regioselectivity for C3 alkylation, often requiring multi-step sequences. The 1970s saw advances via direct C3 functionalization: Yakhontov’s group achieved 3-(β-chloroethyl) derivatives from ethyl (4-methyl-7-aza-3-indolyl)acetate, enabling amine installations via nucleophilic substitution [4]. Modern methodologies pivot toward three efficient strategies:
Table 3: Evolution of Synthetic Approaches to 3-Ethyl-5-chloro-7-azaindole
Era | Method | Key Reagents/Conditions | Yield | Limitations |
---|---|---|---|---|
1960s–70s | Bischler-Napiralski Cyclization | POCl~3~, BF~3~ etherate | 30–40% | Low regioselectivity, multi-step |
1990s | Direct C3-Alkylation | LDA/ethyl iodide, THF | 55% | Competing N-alkylation |
Modern | Organolithium Exchange | n-BuLi/ethyl iodide, −78°C | 89% | Cryogenic conditions [7] |
Modern | Tandem Suzuki Coupling | 3-Iodo-5-bromo-7-azaindole + ethylboronic acid, Pd(PPh~3~)~4~ | 75% | Requires halogenated precursor [6] |
Contemporary routes prioritize atom economy and regiocontrol, leveraging halogen’s dual roles as a directing group and leaving group. The synthesis of 5-chloro-3-ethyl-7-azaindole exemplifies this progress—achieved in 3 steps from 2-amino-3-picoline via lithiation/ethylation, outperforming Yakhontov’s early approaches in yield (89% vs. 30–40%) [4] [7].
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7